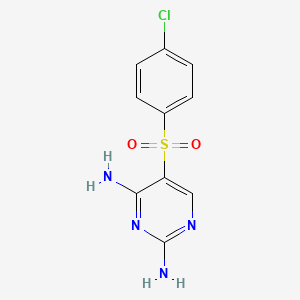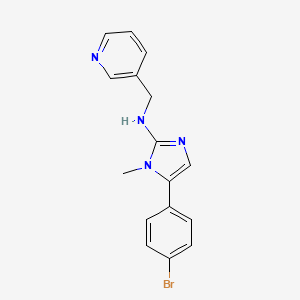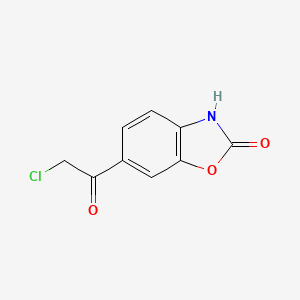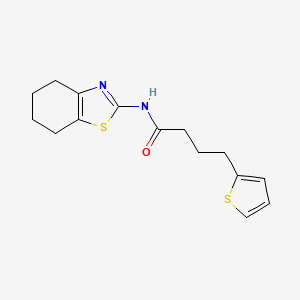![molecular formula C18H18ClN3O B1227406 6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone](/img/structure/B1227406.png)
6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antitumor Applications
Research indicates that derivatives of 6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone, such as R115777, act as potent and selective inhibitors of farnesyl protein transferase, displaying significant antitumor effects in vivo after oral administration in mice. This compound has progressed to phase III clinical evaluation, marking its importance in cancer treatment research (Venet, End, & Angibaud, 2003). Additionally, derivatives synthesized from 3-amino-4(3H) quinazolinone have shown cytotoxic effects against cancer cell lines, with one derivative exhibiting notable cytotoxic activity against the HeLa cell line (Hassanzadeh et al., 2019).
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial potential of quinazolinone and its derivatives. Amino acid/dipeptide derivatives of quinazolin-3(4H)-one have shown moderate to significant antibacterial activity against various strains of bacteria, with some derivatives being as potent as standard drugs like ciprofloxacin (Kapoor et al., 2017). Furthermore, other derivatives have demonstrated pronounced antimicrobial activity, especially when certain substituents like 4-Cl and 4-OCH3 groups were present (Patel & Patel, 2011).
Antiviral Applications
Some derivatives of 6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone have shown potential antiviral activities. For instance, a study synthesized a series of derivatives and evaluated them against various viruses, with one compound exhibiting significant antiviral activity against the vaccinia virus (Dinakaran et al., 2003). Additionally, another series of derivatives were found to possess moderate to good antiviral activity, suggesting their potential in developing antiviral treatments (Gao et al., 2007).
Photodynamic Therapeutics
The synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones and their derivatives have been explored for potential applications in photodynamic therapeutics. Some derivatives were photo-active towards plasmid DNA under UVB and UVA irradiation, indicating their potential in photo-chemo or photodynamic therapies (Mikra et al., 2022).
Eigenschaften
Produktname |
6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone |
|---|---|
Molekularformel |
C18H18ClN3O |
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
6-amino-3-[(2-chlorophenyl)methyl]-2-propylquinazolin-4-one |
InChI |
InChI=1S/C18H18ClN3O/c1-2-5-17-21-16-9-8-13(20)10-14(16)18(23)22(17)11-12-6-3-4-7-15(12)19/h3-4,6-10H,2,5,11,20H2,1H3 |
InChI-Schlüssel |
GIUSZZFJMOEGOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(C=C(C=C2)N)C(=O)N1CC3=CC=CC=C3Cl |
Löslichkeit |
13 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxo-2-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]butanoic acid ethyl ester](/img/structure/B1227326.png)
![N'-[4-(3-methoxyphenyl)-2-thiazolyl]-2-thiophenecarbohydrazide](/img/structure/B1227327.png)

![3-(2,4-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1227329.png)
![N-cyclohexyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine](/img/structure/B1227330.png)
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1227331.png)
![2-[(2-Furanylmethylthio)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1227333.png)

![[(5,7-Dibromo-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1227336.png)

![2-[[4-(4-Fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl]acetic acid ethyl ester](/img/structure/B1227343.png)
![3-[2-(2-Ethyl-1-piperidinyl)-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B1227344.png)
![2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] ester](/img/structure/B1227345.png)
